molecular formula C11H9ClN4O2S B4696424 N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide

Cat. No. B4696424
M. Wt: 296.73 g/mol
InChI Key: RRURZHDGROMERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, commonly known as CP-724714, is a small molecule inhibitor that has been extensively studied for its potential pharmaceutical applications. It has been found to have significant effects on various biological pathways and has shown promise as a therapeutic agent for several diseases.

Mechanism of Action

The mechanism of action of CP-724714 involves the inhibition of the tyrosine kinase activity of EGFR and HER2. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation, cell migration, and angiogenesis.
Biochemical and Physiological Effects:
CP-724714 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). CP-724714 has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of CP-724714 is its specificity for EGFR and HER2, which makes it a potentially effective therapeutic agent for cancers that overexpress these receptors. However, its effectiveness may be limited by the development of resistance to the drug, which has been observed in some studies. Additionally, the optimal dosage and administration of CP-724714 have not yet been fully established.

Future Directions

There are several future directions for research on CP-724714. One direction is the investigation of its potential applications in combination with other cancer therapies, such as immunotherapy. Another direction is the development of more effective formulations and delivery methods for the drug. Additionally, further research is needed to understand the mechanisms of resistance to CP-724714 and to identify strategies to overcome this resistance.

Scientific Research Applications

CP-724714 has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2), both of which are overexpressed in many types of cancer. CP-724714 has also been shown to inhibit the activation of several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2S/c12-7-1-2-8(14-5-7)15-10(18)6-19-11-13-4-3-9(17)16-11/h1-5H,6H2,(H,13,16,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRURZHDGROMERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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